N-(3,5-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of Grignard reagents to achieve high yields and purity. The reaction conditions are optimized to ensure the stability of the intermediate compounds and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions are typically mild to avoid decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3,5-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-aryl substituted pyrrolidines and carboxamides, such as N-(2,3-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide and N-(3,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide .
Uniqueness
N-(3,5-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-14(2)10-16(9-13)20-19(23)15-11-18(22)21(12-15)17-6-4-3-5-7-17/h3-10,15H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
UUVBXPLDTFUHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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